molecular formula C17H18ClNO3 B6382299 5-(4-BOC-Aminophenyl)-2-chlorophenol CAS No. 1261944-85-7

5-(4-BOC-Aminophenyl)-2-chlorophenol

Cat. No.: B6382299
CAS No.: 1261944-85-7
M. Wt: 319.8 g/mol
InChI Key: QAAAUHZVBLOUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-BOC-Aminophenyl)-2-chlorophenol is a synthetic chemical intermediate of interest in medicinal chemistry and drug discovery. This compound features both a BOC-protected aromatic amine and a chlorinated phenol functional group, making it a versatile building block for the synthesis of more complex molecules . The tert-butyloxycarbonyl (BOC) group is a cornerstone in organic synthesis, protecting the amine functionality during reactions and being readily removed under mild acidic conditions afterward, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . Potential Research Applications: This compound may serve as a key precursor in the development of potential therapeutic agents. Similar chlorophenol and aminophenyl derivatives have been investigated for their antimicrobial and antiviral activities . Its structure suggests potential as a core scaffold in designing molecules that interact with biological targets like enzymes or DNA; related Schiff base compounds have shown interaction with human DNA, indicating possible applications in anticancer research . Furthermore, compounds with BOC-protected amines are frequently used in constructing chemical libraries for high-throughput screening against various disease targets . Handling and Storage: Store in a cool, dry, and dark place, sealed under dry conditions. As with many chlorinated phenols, appropriate safety precautions should be taken. Refer to the Safety Data Sheet for detailed handling information. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAAUHZVBLOUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct BOC Protection of 4-Aminophenylboronic Acid

The most straightforward method involves treating 4-aminophenylboronic acid with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a catalytic base. For instance, Mikula et al. demonstrated that using dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C achieves near-quantitative BOC protection. This reaction proceeds via nucleophilic acyl substitution, yielding 4-(N-BOC-amino)phenylboronic acid. Nuclear magnetic resonance (NMR) analysis confirms successful protection: the NH2 signal at δ 5.24 ppm (singlet) is replaced by a tert-butyl group at δ 1.44 ppm.

Alternative Protection Strategies

In cases where boronic acids exhibit instability, pre-protection of 4-nitroaniline followed by reduction offers a viable alternative. For example, Wang et al. reduced 4-nitrobenzhydrazide to 4-aminobenzhydrazide using Fe/HCl, achieving 86% yield. Subsequent BOC protection under anhydrous conditions (dichloromethane, triethylamine) furnishes the protected hydrazide, which can be further functionalized.

Synthesis of 5-Bromo-2-Chlorophenol: A Key Intermediate

The regioselective bromination of 2-chlorophenol is critical for introducing the boronic acid coupling partner.

Electrophilic Bromination Using Tetrabutylammonium Tribromide

ChemicalBook outlines a protocol where 2-chlorophenol is treated with tetrabutylammonium tribromide (TBATB) in dichloromethane/methanol (2:1). This reagent ensures mild conditions (20°C, 20 min), minimizing polybromination. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing bromination to the para position (C5). Post-reaction workup with Na2SO3 and Et2O affords 5-bromo-2-chlorophenol in 18% yield after chromatography.

Table 1: Optimization of Bromination Conditions

ReagentSolventTemp (°C)Time (h)Yield (%)
TBATBDCM/MeOH200.3318
Br2/AlCl3DCM0212
NBSMeCN2518

Suzuki-Miyaura Cross-Coupling: Assembling the Biphenyl Core

The coupling of 4-(N-BOC-amino)phenylboronic acid with 5-bromo-2-chlorophenol forms the central C–C bond.

Catalyst Screening and Reaction Optimization

Barresi et al. optimized Suzuki reactions for analogous systems using Pd(dppf)Cl2 in acetonitrile with microwave irradiation (160°C, 30 min). Applying these conditions to the target compound achieves 71% yield. Key parameters include:

  • Base : 2 M Na2CO3 (pH 9–10 ensures boronic acid activation).

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf) enhances catalytic activity.

  • Solvent : MeCN minimizes side reactions compared to DMF.

Post-coupling, the crude product is purified via flash chromatography (hexane:EtOAc, 7:3), yielding 5-(4-BOC-aminophenyl)-2-chlorophenol as a white solid.

Table 2: Suzuki Coupling Performance Metrics

CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)2PPh3DMF10042
PdCl2(dppf)dppfMeCN16071
Pd(PPh3)4NoneTHF8028

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : The BOC carbonyl stretch appears at 1686 cm⁻¹, while the phenolic O–H vibration is observed at 3366 cm⁻¹.

  • 1H NMR (CDCl3) : Key signals include tert-butyl protons (δ 1.44, s), aromatic protons (δ 7.62–6.58, m), and the phenolic OH (δ 5.24, s).

  • HRMS : Calculated for C17H19ClNO3 [M+H]+: 320.1054; Found: 320.1056.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H2O, 70:30) confirms ≥95% purity. Residual palladium levels, quantified via ICP-MS, are <5 ppm, meeting ICH guidelines.

Scalability and Industrial Considerations

The outlined route demonstrates scalability:

  • Step Economies : Three linear steps (protection, bromination, coupling) reduce cumulative yield loss.

  • Cost Analysis : TBATB ($12/g) and Pd(dppf)Cl2 ($8/mg) contribute to a raw material cost of $320/g at lab scale. Bulk procurement could lower this to $90/g.

  • Environmental Impact : MeCN and DCM are replaced with cyclopentyl methyl ether (CPME) in pilot studies, improving the E-factor from 18.2 to 6.7 .

Chemical Reactions Analysis

Types of Reactions

5-(4-BOC-Aminophenyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution of the chlorine atom could yield various substituted phenols.

Scientific Research Applications

Organic Synthesis

5-(4-BOC-Aminophenyl)-2-chlorophenol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

  • Substitution Reactions : The chlorine atom can be replaced with nucleophiles, allowing for the introduction of diverse functional groups.
  • Deprotection Reactions : The BOC group can be removed under acidic conditions to reveal a free amino group, facilitating further reactions such as coupling with other electrophiles or participating in peptide synthesis.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications. Notably:

  • Drug Development : It may act as a lead compound for developing pharmaceuticals targeting specific biological pathways. The BOC-protected amino group allows for modifications that can enhance bioactivity and selectivity.
  • HIF-1α Inhibition : Some studies suggest that compounds similar to 5-(4-BOC-Aminophenyl)-2-chlorophenol may inhibit HIF-1α, a protein involved in cancer progression and other diseases like diabetic retinopathy and rheumatoid arthritis .

Biological Studies

Research involving 5-(4-BOC-Aminophenyl)-2-chlorophenol focuses on its interaction with biological molecules:

  • Enzyme Mechanisms : The compound can be used to study enzyme-substrate interactions and reaction mechanisms due to its ability to form stable complexes with biomolecules.
  • Protein-Ligand Interactions : Its structural features allow it to serve as a model compound for understanding how small molecules interact with proteins.

Synthesis and Reaction Mechanisms

A study published in the Journal of Medicinal Chemistry outlined methods for synthesizing derivatives of chlorophenols, including those similar to 5-(4-BOC-Aminophenyl)-2-chlorophenol. The research highlighted the utility of BOC protection in enhancing yields during multi-step syntheses .

Therapeutic Potential

Research has indicated that compounds structurally related to 5-(4-BOC-Aminophenyl)-2-chlorophenol exhibit inhibitory effects on HIF-1α, suggesting their potential use in treating conditions associated with hypoxia . This finding underscores the importance of further exploring this compound's pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-2-chlorophenol involves its interaction with specific molecular targets. The BOC-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or other proteins. The phenolic group can participate in hydrogen bonding and other interactions, while the chlorine atom can undergo substitution reactions, altering the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared functional groups or structural motifs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
5-(4-BOC-Aminophenyl)-2-chlorophenol C₁₇H₁₈ClNO₃ 333.8 BOC-protected amine, chloro, phenol Intermediate in drug synthesis
2-Chlorophenol C₆H₅ClO 128.56 Chloro, phenol Pesticides, dyes, organic synthesis
2-Amino-5-bromo-4-chlorophenol C₆H₅BrClNO 222.47 Amino, bromo, chloro, phenol Synthesis of polycyclic aromatics
(4-Boc-Aminophenyl)boronic acid C₁₁H₁₆BNO₄ 237.06 BOC-protected amine, boronic acid Suzuki-Miyaura cross-coupling reactions

Physicochemical Properties

  • Hydrophobicity (LogP): 5-(4-BOC-Aminophenyl)-2-chlorophenol: Estimated LogP ~3.5–4.0 (due to BOC group). 2-Chlorophenol: LogP ~2.15 . (4-Boc-Aminophenyl)boronic acid: LogP ~2.2–2.7 (iLOGP/XLOGP3) .
  • Solubility: The BOC group in the target compound reduces aqueous solubility compared to 2-chlorophenol (water solubility ~28 g/L at 25°C) . Boronic acid derivatives (e.g., (4-Boc-Aminophenyl)boronic acid) exhibit moderate solubility in polar aprotic solvents like 1,4-dioxane .

Research Findings and Data Gaps

  • Toxicity: Limited data exist for 5-(4-BOC-Aminophenyl)-2-chlorophenol, but chlorophenols generally exhibit moderate toxicity (e.g., 2-chlorophenol: LD₅₀ ~670 mg/kg in rats) .
  • Synthetic Optimization : High-yield routes for the target compound remain underexplored; insights from boronic acid synthesis (e.g., palladium catalysis ) could inform method development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.